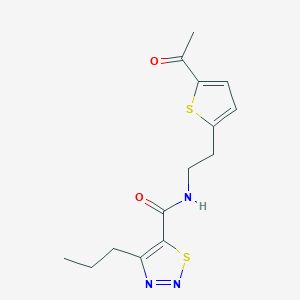

N-(2-(5-acetylthiophen-2-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide

Description

N-(2-(5-Acetylthiophen-2-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound featuring a 1,2,3-thiadiazole core substituted with a propyl group at the 4-position and a carboxamide-linked 5-acetylthiophen-2-yl ethyl side chain.

Properties

IUPAC Name |

N-[2-(5-acetylthiophen-2-yl)ethyl]-4-propylthiadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O2S2/c1-3-4-11-13(21-17-16-11)14(19)15-8-7-10-5-6-12(20-10)9(2)18/h5-6H,3-4,7-8H2,1-2H3,(H,15,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOXRRNTYOADQHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(SN=N1)C(=O)NCCC2=CC=C(S2)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(5-acetylthiophen-2-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article presents a detailed examination of its biological properties, including its synthesis, mechanisms of action, and related case studies.

Chemical Structure and Properties

The compound can be described by its chemical formula and molecular weight of approximately 284.35 g/mol. Its structure features a thiadiazole ring, which is known for contributing to various biological activities.

Synthesis

The synthesis of N-(2-(5-acetylthiophen-2-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide typically involves the reaction of 5-acetylthiophene with appropriate thiadiazole derivatives. The synthetic route may include the following steps:

- Formation of Thiadiazole : The initial step involves the condensation of thiocarbohydrazide with an appropriate carboxylic acid derivative to form the thiadiazole core.

- Acetylation : The introduction of the acetyl group from 5-acetylthiophene enhances the compound's lipophilicity.

- Final Coupling : The final step involves coupling with propyl amine to yield the target compound.

Antimicrobial Activity

Recent studies have indicated that thiadiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to N-(2-(5-acetylthiophen-2-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide have shown efficacy against various bacterial strains. One study reported a minimum inhibitory concentration (MIC) as low as 10 µg/mL for certain derivatives against Staphylococcus aureus and Escherichia coli .

Antioxidant Properties

Thiadiazole derivatives are also recognized for their antioxidant capabilities. Research has demonstrated that these compounds can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases . The antioxidant activity is often measured using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays, where lower IC50 values indicate stronger antioxidant potential.

Anti-inflammatory Effects

In vitro studies have shown that N-(2-(5-acetylthiophen-2-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide possesses anti-inflammatory properties. This is attributed to its ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. Such mechanisms suggest potential therapeutic applications in inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, a series of thiadiazole compounds were tested against common pathogens. The results indicated that N-(2-(5-acetylthiophen-2-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide exhibited comparable efficacy to standard antibiotics like amoxicillin .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| N-(2-(5-acetylthiophen-2-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide | 10 | Effective |

| Amoxicillin | 8 | Effective |

| Ciprofloxacin | 12 | Effective |

Case Study 2: In Vivo Anti-inflammatory Activity

A study involving animal models demonstrated that administration of the compound significantly reduced paw edema in rats induced by carrageenan. The reduction was measured using plethysmometry and compared with a control group receiving no treatment .

Scientific Research Applications

Anticancer Applications

Mechanism of Action

Research indicates that derivatives of thiadiazoles, including N-(2-(5-acetylthiophen-2-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide, exhibit significant anticancer properties. These compounds often act as inhibitors of key signaling pathways involved in cancer progression. For instance, some studies have shown that thiadiazole derivatives can inhibit the c-Met pathway, leading to cell cycle arrest and apoptosis in various cancer cell lines .

Case Studies

A detailed study evaluated the cytotoxic effects of a series of thiadiazole compounds against human cancer cell lines such as MKN-45 and HeLa. The findings revealed that these compounds could effectively induce apoptosis by modulating the expression of pro-apoptotic and anti-apoptotic proteins . Another research highlighted the structure-activity relationship (SAR) of thiadiazole derivatives, demonstrating their potential against liver carcinoma cells with IC50 values ranging from 0.86 to 19.06 µM .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 51am | MKN-45 | 0.86 | c-Met inhibition |

| 21b | HEPG2-1 | 1.17 | Apoptosis induction |

| 10g | HEPG2-1 | 1.08 | Cell cycle arrest |

Antimicrobial Properties

Broad-Spectrum Activity

Thiadiazole derivatives are also noted for their antimicrobial activities against a range of pathogens. Studies have shown that certain thiadiazole compounds possess significant antibacterial and antifungal activities. For example, derivatives have been tested against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative strains like Escherichia coli .

Research Findings

In one study focusing on antimicrobial screening, compounds with substituents at specific positions on the thiadiazole ring demonstrated varying degrees of effectiveness against different microbial strains. Notably, some derivatives exhibited lower MIC values than standard antibiotics like ampicillin .

Other Therapeutic Applications

Anti-inflammatory Effects

Beyond anticancer and antimicrobial properties, thiadiazole derivatives have shown promise in anti-inflammatory applications. The modulation of inflammatory pathways through the inhibition of specific enzymes has been documented in several studies .

Neuroprotective Effects

Emerging research suggests that certain thiadiazole compounds may also offer neuroprotective benefits, potentially aiding in conditions such as neurodegenerative diseases by reducing oxidative stress and inflammation within neuronal tissues .

Comparison with Similar Compounds

Thiadiazole vs. Thiazole Cores

The 1,2,3-thiadiazole core in the target compound differs from thiazole derivatives (e.g., 4-methyl-2-phenylthiazole-5-carbohydrazide ) by replacing one nitrogen atom with sulfur. Thiadiazoles are also more resistant to metabolic degradation compared to thiazoles, which may enhance in vivo stability .

Side Chain Modifications

- Acetylthiophen vs. Furan : The closely related compound N-[2-(furan-3-yl)ethyl]-4-propyl-1,2,3-thiadiazole-5-carboxamide () replaces the acetylthiophen group with a furan. The acetylthiophen moiety in the target compound introduces greater lipophilicity (clogP ~2.8 vs. ~1.9 for the furan analog), likely improving membrane permeability. The sulfur atom in thiophene may also engage in stronger hydrophobic interactions compared to furan’s oxygen .

- Propyl Substituent : The 4-propyl group on the thiadiazole ring contributes to steric bulk and lipophilicity, similar to the 4-methyl group in ’s thiazole derivatives. Propyl chains may prolong metabolic half-life compared to shorter alkyl chains .

Physicochemical and Pharmacokinetic Properties

A comparative analysis of key properties is summarized below:

*clogP values estimated using fragment-based methods.

- Molecular Weight : The target compound’s higher molecular weight (~309 vs. 265.33 for the furan analog) may reduce oral bioavailability but could favor targeted delivery systems .

- Metabolic Stability : The thiadiazole core and propyl group likely confer resistance to oxidative metabolism compared to thiazole derivatives .

Q & A

Q. What are the recommended synthetic routes for N-(2-(5-acetylthiophen-2-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide?

A common approach involves coupling thiadiazole-carboxylic acid derivatives with amine-containing intermediates. For example:

- Step 1 : Synthesize the 1,2,3-thiadiazole-5-carboxylic acid core via cyclization of thiosemicarbazides with POCl₃ under reflux (90°C, 3 hours) .

- Step 2 : React the acid with 2-(5-acetylthiophen-2-yl)ethylamine using coupling agents like EDCI/HOBt in DMF.

- Step 3 : Introduce the propyl group via alkylation (e.g., NaH in DMF with 1-bromopropane) .

Key characterization : NMR (¹H/¹³C), IR (amide C=O stretch ~1650 cm⁻¹), and LC-MS to confirm purity (>95%) .

Q. How should researchers characterize the structural and electronic properties of this compound?

- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, especially for verifying stereochemistry and hydrogen-bonding networks .

- Computational modeling : Employ DFT (e.g., B3LYP/6-31G*) to analyze electron distribution, HOMO-LUMO gaps, and reactive sites .

- Spectroscopic data : Assign peaks using 2D NMR (COSY, HSQC) and compare with databases like PubChem .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- Antifungal screening : Use agar diffusion assays against Candida albicans or Aspergillus strains, referencing protocols for structurally related triazole antifungals .

- Enzyme inhibition : Test against cytochrome P450 enzymes (e.g., CYP51) via fluorometric assays, given the compound’s thiadiazole moiety’s potential interaction with heme iron .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

- Design of Experiments (DoE) : Vary temperature (70–110°C), solvent (DMF vs. THF), and catalyst (e.g., Pd/C for hydrogenation side reactions) to identify optimal parameters .

- Kinetic studies : Monitor intermediates via in-situ IR or HPLC to pinpoint rate-limiting steps (e.g., amide bond formation) .

Example data :

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| DMF, 90°C, 12h | 72 | 97 |

| THF, 70°C, 24h | 58 | 89 |

Q. What strategies resolve contradictions in bioactivity data across studies?

- Meta-analysis : Compare IC₅₀ values from multiple assays (e.g., MIC vs. cell viability) to differentiate true activity from assay-specific artifacts .

- Structure-activity relationship (SAR) : Modify the acetylthiophene or propyl groups and test derivatives to isolate critical functional groups .

Note : Discrepancies may arise from solubility differences (e.g., DMSO vs. aqueous buffers) or metabolic instability .

Q. How can computational models predict the compound’s interaction with biological targets?

- Molecular docking : Use AutoDock Vina to simulate binding to CYP51 or bacterial topoisomerases, focusing on hydrogen bonds with the carboxamide and thiadiazole groups .

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .

Methodological Considerations

Q. What analytical techniques are critical for detecting degradation products?

Q. How to validate the compound’s mechanism of action in complex biological systems?

- CRISPR-Cas9 knockouts : Delete putative target genes (e.g., CYP51) in fungal models and assess resistance development .

- Metabolomics : Use LC-QTOF to track changes in ergosterol biosynthesis pathways post-treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.